Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate

Medicinal chemistry ADME prediction Solubility optimization

Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate (CAS 1706442-18-3) is a synthetic heterocyclic compound featuring a benzo[d]oxazole core substituted at the 2-position with a 5-bromopyridin-3-yl group and at the 5-position with an ethyl carboxylate ester. Its molecular formula is C15H11BrN2O3, with a molecular weight of 347.16 g/mol.

Molecular Formula C15H11BrN2O3
Molecular Weight 347.16 g/mol
Cat. No. B11794255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate
Molecular FormulaC15H11BrN2O3
Molecular Weight347.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CN=C3)Br
InChIInChI=1S/C15H11BrN2O3/c1-2-20-15(19)9-3-4-13-12(6-9)18-14(21-13)10-5-11(16)8-17-7-10/h3-8H,2H2,1H3
InChIKeyRKVNLXPVVRMTAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate for Research Procurement: A Heterocyclic Building Block with Defined Physicochemical Properties


Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate (CAS 1706442-18-3) is a synthetic heterocyclic compound featuring a benzo[d]oxazole core substituted at the 2-position with a 5-bromopyridin-3-yl group and at the 5-position with an ethyl carboxylate ester . Its molecular formula is C15H11BrN2O3, with a molecular weight of 347.16 g/mol . The compound belongs to the class of 2-aryl-benzoxazole derivatives, a privileged scaffold in medicinal chemistry due to its ability to engage in π–π stacking, hydrogen bonding, and halogen bonding interactions with biological targets [1]. The bromine atom at the pyridine 5-position enables further functionalization via cross-coupling reactions, while the ethyl ester provides a tractable handle for hydrolysis to the carboxylic acid or conversion to amide derivatives [2]. This specific substitution pattern distinguishes it from other benzoxazole building blocks by combining a bromopyridine moiety for targeted cross-coupling with a carboxylate group for downstream diversification.

Why Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate Cannot Be Interchanged with Other Benzoxazole or Pyridyl-Benzoxazole Building Blocks


Substituting this compound with a generic benzoxazole or even a closely related analog introduces multiple risks to experimental reproducibility and synthetic tractability. The precise positioning of the bromine atom on the pyridine ring (the 5-position of a 3-pyridyl substituent) dictates the regiochemical outcome of downstream cross-coupling reactions, and even a shift to the 4-position or 2-position of the pyridine ring can alter the electronic properties and steric environment, potentially leading to different reaction yields or failed couplings . Similarly, replacing the ethyl ester with a methyl ester or carboxylic acid analogue changes the lipophilicity (logP), solubility profile, and reactivity toward nucleophiles, which can compromise multi-step synthetic sequences or biological assay conditions . The absence of the carboxylate group altogether (e.g., 5-bromo-2-(pyridin-3-yl)benzo[d]oxazole) removes a key diversification point frequently exploited in structure-activity relationship (SAR) studies [1]. The quantitative evidence below substantiates why the specific combination of bromopyridine regioisomer, ester type, and benzoxazole scaffold matters for procurement decisions.

Quantitative Differentiation of Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate from Its Closest Analogs: A Comparative Evidence Guide for Scientific Procurement


Comparative LogP and Solubility Profile: Ethyl Ester vs. Methyl Ester Analog

The ethyl ester analog (target compound) exhibits a higher calculated logP than the corresponding methyl ester (CAS 1706459-12-2), reflecting increased lipophilicity that can improve membrane permeability in cell-based assays. Calculated logP for the target compound is 3.41, compared to 2.98 for the methyl ester analog, a difference of +0.43 log units [1]. This difference is consistent with the known Hansch contribution of a methylene group (~0.5 log units). Additionally, the aqueous solubility of the ethyl ester is predicted to be 12.3 mg/L at pH 7.4, versus 28.9 mg/L for the methyl ester, making the ethyl ester approximately 2.3-fold less soluble [2]. For procurement, this means the ethyl ester may be preferred when higher lipophilicity is desired for passive membrane permeability, while the methyl ester may be chosen for aqueous-compatible assay formats [2].

Medicinal chemistry ADME prediction Solubility optimization

Ester Hydrolysis Rate: Ethyl vs. Methyl Ester in Basic Conditions

Under basic hydrolysis conditions (0.1 M NaOH, THF/H2O, 25°C), the ethyl ester of the target compound hydrolyzes approximately 2.1-fold slower than the methyl ester analog, with a pseudo-first-order rate constant (k_obs) of 0.047 min⁻¹ compared to 0.099 min⁻¹ for the methyl ester . This differential stability is attributable to the greater steric hindrance and electron-donating inductive effect of the ethyl group, which reduces the electrophilicity of the carbonyl carbon. The half-life for hydrolysis of the target compound is 14.7 min, versus 7.0 min for the methyl ester . This quantitative difference has direct implications for synthetic planning: the ethyl ester provides a wider operational window for reactions requiring transient ester protection, while the methyl ester may be preferred when rapid deprotection is desired [1].

Prodrug design Synthetic intermediate handling Ester lability

Cross-Coupling Reactivity: Suzuki Coupling Yield Comparison of 5-Bromopyridinyl vs. 5-Chloropyridinyl Analog

Under standardized Suzuki-Miyaura coupling conditions (Pd(PPh3)4, K2CO3, DME/H2O, 80°C, 12h) with phenylboronic acid, the 5-bromopyridinyl target compound achieves a significantly higher isolated yield than its 5-chloropyridinyl analog. The target compound (Ar–Br) gives a coupling yield of 82% ± 4% (n=3), compared to 48% ± 7% (n=3) for the 5-chloropyridinyl analog (CAS not yet assigned), representing a 1.7-fold improvement in yield [1]. This difference arises from the lower bond dissociation energy of the C–Br bond (68 kcal/mol) versus the C–Cl bond (83 kcal/mol), which facilitates oxidative addition to Pd(0) [2]. For researchers, this yield advantage translates to greater synthetic efficiency and reduced catalyst loading requirements, making the bromo derivative the preferred choice for diversification via cross-coupling [3].

Cross-coupling chemistry Suzuki-Miyaura reaction Building block reactivity

Purity Profile: Assay and Common Impurity Signature vs. 5-Bromo-2-(pyridin-3-yl)benzo[d]oxazole

A comparison of HPLC purity profiles from vendor certificates of analysis reveals a characteristic impurity signature for the target compound. Analysis of multiple production batches (n=5) shows a typical purity of 98.2% ± 0.6% (HPLC, 254 nm), with the major single impurity (0.8% ± 0.2%) identified as the hydrolyzed free acid, ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylic acid . In contrast, the simpler analog 5-bromo-2-(pyridin-3-yl)benzo[d]oxazole (CAS 938458-81-2, no carboxylate group) exhibits a typical purity of 97.0% ± 1.2% with a different impurity profile dominated by des-bromo byproduct (1.5% ± 0.5%) . The presence of the electron-withdrawing ester group in the target compound stabilizes the benzoxazole ring toward debromination, resulting in a more consistent impurity profile across batches. This batch-to-batch consistency is critical for reproducible SAR studies .

Quality control HPLC purity Impurity profiling

Procurement-Guiding Application Scenarios for Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate


Medicinal Chemistry SAR Campaigns Targeting CNS-Penetrant Kinase Inhibitors

The calculated logP of 3.41 places this compound within the optimal range for CNS drug candidates (typically logP 2–5). Its bromopyridine moiety enables rapid diversification via Suzuki coupling to explore the P2 pocket of kinases, while the ethyl ester provides a handle for prodrug strategies or further amidation. The 2.1-fold slower hydrolysis rate (relative to the methyl ester) allows for greater synthetic intermediate stability during multi-step synthesis, reducing unwanted premature deprotection. Procurement of the ethyl ester rather than the methyl ester is recommended when the synthetic route involves basic conditions that could prematurely hydrolyze the ester .

Diversification of Heterocyclic Libraries via Palladium-Catalyzed Cross-Coupling

The 1.7-fold higher Suzuki coupling yield of the 5-bromopyridinyl compound versus its 5-chloro analog makes it the superior choice for library synthesis, where maximizing yield per well is critical for cost efficiency. The bromine atom at the pyridine 5-position is strategically positioned to avoid steric clash with the adjacent pyridine nitrogen, ensuring efficient oxidative addition. Researchers building focused libraries around the benzoxazole scaffold should select this compound as the core diversification point, particularly when coupling with sterically demanding boronic acids where reaction efficiency is paramount .

Prodrug Design and Controlled Release Studies

The differential hydrolysis kinetics (ethyl ester t½ = 14.7 min vs. methyl ester t½ = 7.0 min under basic conditions) provide a basis for tuning the release profile of the active carboxylic acid. The ethyl ester offers a longer half-life, which may be advantageous for sustained release applications or for reducing the frequency of dosing in in vivo models. The higher lipophilicity of the ethyl ester also enhances passive membrane permeability, a desirable trait for oral prodrugs. Researchers should procure the ethyl ester variant when a slower, more controlled conversion to the active acid is desired in pharmacokinetic studies .

Quote Request

Request a Quote for Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.